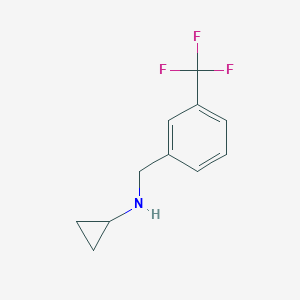

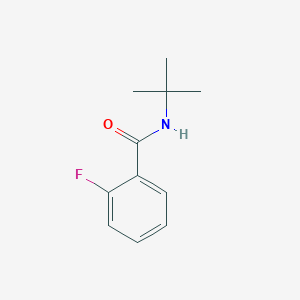

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

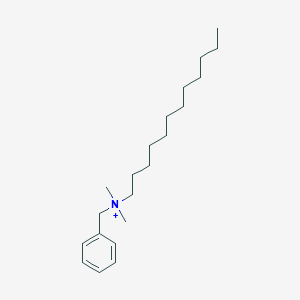

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine, also known as CTB, is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. CTB belongs to the class of cyclopropylamines, which have been studied for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis of Spirocyclic and Heterocyclic Compounds

Cyclopropyl-containing amines are utilized in the synthesis of spirocyclic and heterocyclic compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, through one-pot three-component reactions. These reactions involve intramolecular [3 + 2]-cycloaddition of an azomethine ylide generated in situ onto a cyclopropene, showcasing the utility of cyclopropyl groups in constructing complex molecular architectures with potential anticancer activity (Filatov et al., 2017).

N-cyclopropylation of Heterocycles

The N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents represents another significant application, highlighting the ability to introduce cyclopropyl groups onto nitrogen atoms of heterocycles. This method is particularly relevant in medicinal chemistry, given the structural importance of cyclopropanes and their derivatives in drug molecules (Gagnon et al., 2007).

Activation and Transformation of Cyclopropenes

Cyclopropenes undergo activation and transformation in the presence of transition metal catalysts, yielding a variety of functionalized products. The ring-opening reactions of cyclopropenes are key steps in synthesizing diverse heterocycles and carbocycles, demonstrating the cyclopropyl group's versatility in organic synthesis (Archambeau et al., 2015).

Enantioselective Synthesis

Cyclopropyl-containing compounds are also central to enantioselective synthesis strategies. For instance, the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins using Ru(ii)-Pheox catalysts showcases the ability to generate cyclopropane products with high diastereoselectivity and enantioselectivity, underscoring the importance of cyclopropyl groups in asymmetric synthesis (Kotozaki et al., 2018).

Cyclopropanation Reactions

Cyclopropanation of enals using benzyl chlorides is another application where cyclopropyl groups play a crucial role. This reaction allows for the formation of formyl cyclopropane derivatives, showcasing the cyclopropyl group's utility in constructing cyclopropane rings under mild conditions (Meazza et al., 2016).

Propiedades

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMAZSZEDRDSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588238 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine | |

CAS RN |

16065-24-0 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)